(1-(Aminomethyl)cyclohexyl)methanol molecular weight and formula
(1-(Aminomethyl)cyclohexyl)methanol molecular weight and formula
An In-depth Technical Guide to (1-(Aminomethyl)cyclohexyl)methanol
This guide provides a comprehensive technical overview of (1-(Aminomethyl)cyclohexyl)methanol, a bifunctional building block with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document details the compound's fundamental properties, synthesis, analytical characterization, and strategic applications, grounding all information in established scientific principles.
Core Molecular Profile and Physicochemical Properties
(1-(Aminomethyl)cyclohexyl)methanol is a unique aliphatic compound featuring a primary amine and a primary alcohol attached to a quaternary carbon within a cyclohexane ring. This structure provides two distinct points for chemical modification, making it a valuable scaffold for building diverse molecular architectures.
Chemical Identity
A summary of the key identifiers for (1-(Aminomethyl)cyclohexyl)methanol is presented below.
| Identifier | Value | Source |
| IUPAC Name | [1-(aminomethyl)cyclohexyl]methanol | PubChem[1] |
| CAS Number | 2041-57-8 | PubChem[1] |
| Molecular Formula | C₈H₁₇NO | PubChem[1] |
| Canonical SMILES | C1CCC(CC1)(CN)CO | PubChem[1] |
| InChI Key | XEESKQOQUSLLOT-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 143.23 g/mol | PubChem[1][2] |
| Appearance | White solid | ChemicalBook[3] |
| Melting Point | 37.5 °C | ChemicalBook[3] |
| Boiling Point | 138-142 °C (at 16 Torr) | ChemicalBook[3] |
| Monoisotopic Mass | 143.131014166 Da | PubChem[1] |
| Predicted Density | 0.966 ± 0.06 g/cm³ | ChemicalBook[3] |
| Storage Temperature | 2-8°C | ChemicalBook[3] |
Synthesis of (1-(Aminomethyl)cyclohexyl)methanol
The synthesis of this bifunctional molecule can be approached through several routes. A common and logical strategy involves the reduction of a precursor containing both a nitrile and an ester functional group, which can be derived from cyclohexanone. This ensures the geminal arrangement of the aminomethyl and hydroxymethyl groups.
The causality behind this choice is rooted in the reliability of reducing agents like Lithium Aluminum Hydride (LiAlH₄) to simultaneously reduce both esters and nitriles to their corresponding primary alcohols and primary amines.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthetic pathway starting from ethyl 1-cyanocyclohexanecarboxylate.
Caption: Proposed synthesis workflow for (1-(Aminomethyl)cyclohexyl)methanol.
Detailed Experimental Protocol
This protocol is a representative method. All operations should be conducted in a fume hood with appropriate personal protective equipment.
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Reaction Setup:
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To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 500 mL of anhydrous Tetrahydrofuran (THF).
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Carefully add 1.2 equivalents of Lithium Aluminum Hydride (LiAlH₄) to the THF. Rationale: LiAlH₄ is a potent reducing agent necessary for the simultaneous reduction of the ester and nitrile. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
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Cool the suspension to 0°C using an ice bath.
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Addition of Starting Material:
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Dissolve 1.0 equivalent of ethyl 1-cyanocyclohexanecarboxylate in 100 mL of anhydrous THF and add it to the dropping funnel.
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Add the solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10°C. Rationale: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.
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Reaction and Quenching:
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.
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Cool the reaction mixture back down to 0°C.
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Carefully and slowly quench the reaction by the sequential dropwise addition of 'X' mL of water, 'X' mL of 15% (w/v) aqueous sodium hydroxide, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams (Fieser workup). Rationale: This specific workup procedure is designed to safely neutralize excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable solid.
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Product Isolation and Purification:
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Stir the resulting mixture for 1 hour, then filter it through a pad of Celite®, washing the filter cake with additional THF.
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Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
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Purify the crude material via vacuum distillation or column chromatography on silica gel to obtain pure (1-(Aminomethyl)cyclohexyl)methanol.
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Spectroscopic and Analytical Characterization
Validation of the final product's identity and purity is paramount. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, a singlet for the -CH₂-N protons, a singlet for the -CH₂-O protons, and a complex multiplet for the cyclohexane ring protons.
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¹³C NMR: Key signals would include the quaternary carbon, the two methylene carbons attached to N and O, and the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
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A broad peak from 3200-3500 cm⁻¹ corresponding to O-H and N-H stretching.
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Peaks in the 2850-2950 cm⁻¹ region for C-H stretching of the cyclohexane ring.
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A C-O stretching band around 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The following table details the predicted collision cross-section (CCS) values for various adducts, which can aid in identification via ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 144.13829 | 133.1 |
| [M+Na]⁺ | 166.12023 | 137.4 |
| [M-H]⁻ | 142.12373 | 134.0 |
| Data sourced from PubChemLite.[4] |
Applications in Drug Discovery and Development
The true value of (1-(Aminomethyl)cyclohexyl)methanol lies in its role as a versatile scaffold. The presence of two chemically distinct functional groups (an amine and an alcohol) on a rigid cyclic core allows for the systematic exploration of chemical space.
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Scaffold for Combinatorial Chemistry: The amine can be readily acylated, alkylated, or converted into sulfonamides. The alcohol can be esterified, etherified, or oxidized. This dual functionality enables the creation of large compound libraries for high-throughput screening.
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Role in Biologically Active Compounds: Chiral amines and amino alcohols are privileged structures in medicinal chemistry, frequently found in neuroactive and other biologically active molecules.[] This compound serves as a key starting material for such targets.
The diagram below illustrates the utility of (1-(Aminomethyl)cyclohexyl)methanol as a central building block.
Caption: Role as a versatile scaffold in medicinal chemistry.
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, related amino alcohol compounds are known to be irritants.
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Hazards: Based on analogous structures like (1-aminocyclohexyl)methanol, this compound may cause serious eye irritation.[6]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to maintain long-term stability.[3]
This technical guide provides a foundational understanding of (1-(Aminomethyl)cyclohexyl)methanol, equipping researchers with the necessary knowledge for its synthesis, analysis, and strategic application in the pursuit of novel therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7507, Cyclohexylmethanol. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22379486, (1-(Aminomethyl)cyclohexyl)methanol. Retrieved from [Link]
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NIST (2024). Cyclohexanemethanol in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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Cheméo (2024). Chemical Properties of 1-Cyclohexylethanol (CAS 1193-81-3). Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]
- Google Patents (2005). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
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PrepChem (2024). Synthesis of 1-methyl-1-cyclohexylmethanol. Retrieved from [Link]
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PubChemLite (2024). [1-(aminomethyl)cyclohexyl]methanol hydrochloride. Retrieved from [Link]
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NIST (2024). Cyclohexanemethanol in NIST Chemistry WebBook. Retrieved from [Link]
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Dana Bioscience (2024). methanol 1g. Retrieved from [Link]
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